molecular formula C33H25N7 B8617628 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole CAS No. 124806-66-2

5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole

Cat. No.: B8617628
CAS No.: 124806-66-2
M. Wt: 519.6 g/mol
InChI Key: XNDCMKLLHJBRMO-UHFFFAOYSA-N
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Description

5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole is a useful research compound. Its molecular formula is C33H25N7 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

124806-66-2

Molecular Formula

C33H25N7

Molecular Weight

519.6 g/mol

IUPAC Name

5-[2-[4-(azidomethyl)phenyl]phenyl]-1-trityltetrazole

InChI

InChI=1S/C33H25N7/c34-37-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-38-39-40(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2

InChI Key

XNDCMKLLHJBRMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 11.15 g (20 mmole) of 5-[4'-(bromomethyl)biphenyl-2-yl]-N-trityltetrazole [P. E. Aldrich, M. E. Pierce, and J. J. V. Duncia, European Patent Application 291,969 (1988)]in 55 ml of dry DMSO was added 1.23 g (25 mmole) of freshly pulverized lithium azide, and the mixture was stirred at room temperature under N2. Within a few minutes virtually all of the solid had dissolved, accompanied by a mild exotherm, and this was followed immediately by precipitation of product. After 4 hours the solid was collected on a filter and washed with some methanol, then with a relatively large volume of H2O, and finally again with methanol. The solid was air-dried overnight and-then dried further in a vacuum oven at 70° C. (<1 mm) to give 8.60 g (83%) of white crystals, mp 139°-140.5° C. dec., satisfactory purity by TLC (9:1 hexane-ethyl acetate) for use in the next step. From the combined filtrate and washes was recovered a less pure second crop (1.68 g of cream-colored crystals, mp 129°-132° C. dec.), which was also usable in the next step. Mass spectrum (FAB) m/e 243 (trityl cation); IR (Nujol) 2100 cm-1.
Quantity
11.15 g
Type
reactant
Reaction Step One
[Compound]
Name
(1988)]in
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

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